molecular formula C19H21ClN2O B5792943 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

Cat. No. B5792943
M. Wt: 328.8 g/mol
InChI Key: BLIKUDGXQGBOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMB-PZ, is a chemical compound that belongs to the piperazine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

CDMB-PZ works by inhibiting the reuptake of dopamine by the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine.
Biochemical and Physiological Effects:
CDMB-PZ has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CDMB-PZ in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine transporters in the brain. However, one limitation of using CDMB-PZ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CDMB-PZ. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of CDMB-PZ on dopamine levels in the brain and its potential for neuroprotection. Additionally, the use of CDMB-PZ as a tool in neuroscience research to study the role of dopamine transporters in the brain could lead to a better understanding of the underlying mechanisms of neurological disorders.

Synthesis Methods

CDMB-PZ can be synthesized using a multistep process that involves the reaction of 4-chlorobenzophenone with piperazine followed by the Friedel-Crafts acylation of 3,4-dimethylbenzoic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CDMB-PZ has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of movement, attention, and mood. CDMB-PZ has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine transporters in the brain.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-4-16(13-15(14)2)19(23)22-11-9-21(10-12-22)18-7-5-17(20)6-8-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKUDGXQGBOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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